2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(oxolan-2-ylmethyl)acetamide
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Overview
Description
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(oxolan-2-ylmethyl)acetamide is an organic compound with a complex structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as an oxolan-2-ylmethyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(oxolan-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.
Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction, where an acyl chloride reacts with an amine.
Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group is attached through a nucleophilic substitution reaction, where an appropriate nucleophile displaces a leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(oxolan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(oxolan-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chlorine groups on the pyridine ring can enhance binding affinity and selectivity for these targets. The oxolan-2-ylmethyl group may also play a role in modulating the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile: This compound shares the pyridine ring with chlorine and trifluoromethyl groups but lacks the acetamide and oxolan-2-ylmethyl groups.
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of the oxolan-2-ylmethyl group.
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride: This compound has an ethanamine group instead of the acetamide and oxolan-2-ylmethyl groups.
Uniqueness
The uniqueness of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(oxolan-2-ylmethyl)acetamide lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O2/c14-10-4-8(13(15,16)17)6-18-11(10)5-12(20)19-7-9-2-1-3-21-9/h4,6,9H,1-3,5,7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFGTXDCSUKPSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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